molecular formula C25H22N6O2S B13877774 4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B13877774
M. Wt: 470.5 g/mol
InChI Key: SPXBOPPTLSURSC-UHFFFAOYSA-N
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Description

4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate is then further reacted with various reagents to introduce the desired functional groups and complete the synthesis.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process is often scaled up from laboratory conditions to industrial-scale production, ensuring consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cellular signaling and regulation . By inhibiting these enzymes, the compound can disrupt cellular processes and exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Uniqueness

What sets 4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide apart is its unique combination of functional groups and its specific biological activity. The presence of the ethoxyanilino and isoquinolinyl groups contributes to its distinct chemical properties and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C25H22N6O2S

Molecular Weight

470.5 g/mol

IUPAC Name

4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C25H22N6O2S/c1-3-33-16-7-5-15(6-8-16)30-24-18-9-4-14(2)20(17(18)10-11-27-24)31-25(32)19-12-34-22-21(19)28-13-29-23(22)26/h4-13H,3H2,1-2H3,(H,27,30)(H,31,32)(H2,26,28,29)

InChI Key

SPXBOPPTLSURSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC=CC3=C2C=CC(=C3NC(=O)C4=CSC5=C4N=CN=C5N)C

Origin of Product

United States

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